3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Overview
Description
3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with a thiophene and cyclopentyl group attached
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective against various diseases and conditions, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of therapeutic effects . The compound’s interaction with its targets could lead to changes in cellular processes, but the specifics would depend on the exact nature of the target and the context in which the compound is used.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives , it’s likely that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, fungal infection, cancer, and more.
Result of Action
Given the therapeutic properties associated with thiophene derivatives , the compound could potentially have a range of effects at the molecular and cellular level. These could include modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the cyclopentyl group followed by the introduction of the thiophene ring. The benzenesulfonamide core is then attached through a series of substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxylic acid.
Cyclopentyl derivatives: Compounds with cyclopentyl groups, such as cyclopentylamine.
Benzenesulfonamide derivatives: Compounds with benzenesulfonamide cores, such as sulfanilamide.
Uniqueness
3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is unique due to the combination of its structural elements. The presence of both a thiophene ring and a cyclopentyl group attached to a benzenesulfonamide core provides distinct chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-14-6-4-7-15(12-14)22(19,20)18-13-17(9-2-3-10-17)16-8-5-11-21-16/h4-8,11-12,18H,2-3,9-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKCEHZVZHZCCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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